methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate
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Overview
Description
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate involves its interaction with various molecular targets. The benzimidazole moiety allows it to interact with biopolymers in the living system, leading to its biological activities . The specific pathways involved depend on the particular application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Fenbendazole: Used against gastrointestinal parasites.
2-substituted benzimidazole derivatives: Known for their antimicrobial and antifungal activities.
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]pentanoate |
InChI |
InChI=1S/C17H23N3O3S/c1-10(2)8-13(16(22)23-4)18-14(21)9-24-17-19-12-7-5-6-11(3)15(12)20-17/h5-7,10,13H,8-9H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
SAGQNBCCWLDCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)NC(CC(C)C)C(=O)OC |
Origin of Product |
United States |
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